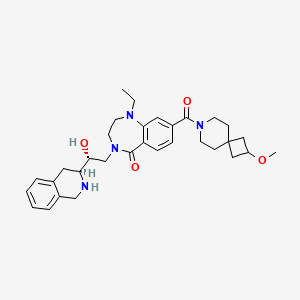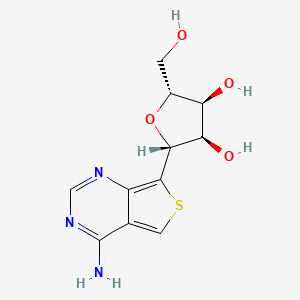
Prmt5-IN-4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Prmt5-IN-4 is a small molecule inhibitor targeting protein arginine methyltransferase 5 (PRMT5). PRMT5 is an enzyme that catalyzes the symmetric dimethylation of arginine residues on histones and non-histone proteins, playing a crucial role in gene regulation, RNA splicing, and signal transduction . Inhibition of PRMT5 has shown potential in treating various cancers and other diseases .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Prmt5-IN-4 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic routes typically involve:
Formation of the core scaffold: This step involves the construction of the core structure of this compound through a series of condensation and cyclization reactions.
Functionalization: The core scaffold is then functionalized with various substituents to enhance its binding affinity and selectivity towards PRMT5.
Purification: The final compound is purified using techniques such as column chromatography and recrystallization to obtain a high-purity product
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving automated synthesis and high-throughput purification methods .
Análisis De Reacciones Químicas
Types of Reactions
Prmt5-IN-4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on this compound, potentially altering its activity.
Substitution: Substitution reactions can introduce different substituents to the core scaffold, affecting its binding properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives can be further studied for their biological activity and potential therapeutic applications .
Aplicaciones Científicas De Investigación
Chemistry: As a tool compound to study the role of PRMT5 in biochemical pathways and to develop new PRMT5 inhibitors
Medicine: As a potential therapeutic agent for treating cancers, particularly those with overexpression of PRMT5
Industry: In the development of new drugs targeting PRMT5 for various diseases
Mecanismo De Acción
Prmt5-IN-4 exerts its effects by inhibiting the enzymatic activity of PRMT5. It binds to the active site of PRMT5, preventing the methylation of arginine residues on target proteins. This inhibition disrupts the downstream signaling pathways and cellular processes regulated by PRMT5, leading to reduced cell proliferation and increased apoptosis in cancer cells . The molecular targets and pathways involved include histones (H4R3, H3R2), non-histone proteins (p53, p65), and various signaling pathways such as PI3K/AKT/mTOR .
Comparación Con Compuestos Similares
Prmt5-IN-4 is compared with other PRMT5 inhibitors such as:
GSK3326595: Another potent PRMT5 inhibitor with a different chemical structure but similar mechanism of action.
EPZ015666: A selective PRMT5 inhibitor with high specificity and potency.
LJ570: A novel PRMT5 inhibitor with unique binding properties and therapeutic potential.
This compound is unique due to its specific binding affinity, selectivity towards PRMT5, and its potential for further optimization and development as a therapeutic agent .
Propiedades
Fórmula molecular |
C11H13N3O4S |
|---|---|
Peso molecular |
283.31 g/mol |
Nombre IUPAC |
(2R,3R,4S,5R)-2-(4-aminothieno[3,4-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C11H13N3O4S/c12-11-4-2-19-10(6(4)13-3-14-11)9-8(17)7(16)5(1-15)18-9/h2-3,5,7-9,15-17H,1H2,(H2,12,13,14)/t5-,7-,8-,9-/m1/s1 |
Clave InChI |
VTCXCOOTIXNZFE-ZOQUXTDFSA-N |
SMILES isomérico |
C1=C2C(=C(S1)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=CN=C2N |
SMILES canónico |
C1=C2C(=C(S1)C3C(C(C(O3)CO)O)O)N=CN=C2N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


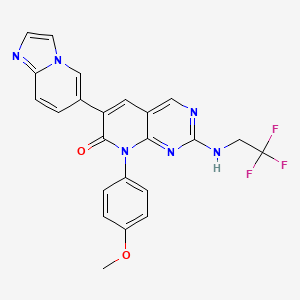
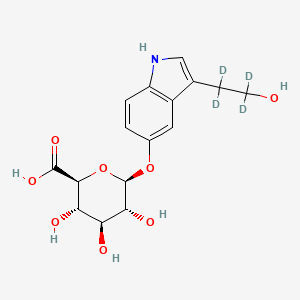
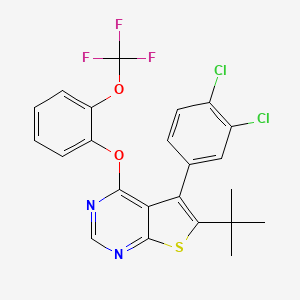

![N-[[4-[[1H-imidazol-2-ylmethyl-[(1-methylimidazol-2-yl)methyl]amino]methyl]phenyl]methyl]-N-methyl-N',N'-dipropylbutane-1,4-diamine;trihydrochloride](/img/structure/B12417341.png)
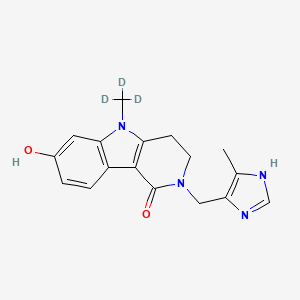
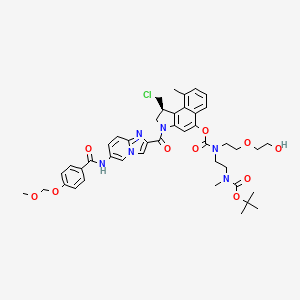
![4-[(4-oxo-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-3-yl)methyl]-N-[(1S)-1-phenylethyl]benzamide](/img/structure/B12417354.png)
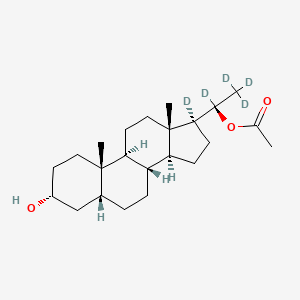

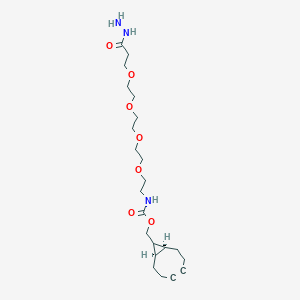
![(2S,2'S)-4,4'-Dithiobis[2-aminobutanoic-3,3,4,4-d4 Acid]; [S-(R*,R*)]-4,4'-Dithiobis[2-amino-butanoic-3,3,4,4-d4 Acid](/img/structure/B12417413.png)

